Tetrabutylammonium tribromide

Green Chemistry Laboratory Safety Process Chemistry

Select TBATB for para-bromination without cryogenics (>90% yield, ambient temp) and exclusive 5-position selectivity on pyrrole-2-carboxamides (>10:1)—unattainable with NBS or Br₂. A non-volatile, weighable solid replacing hazardous liquid bromine (b.p. 58.8°C). Enables chemoselective TBDMS vs. TBDPS ether cleavage unachievable with TBAF. Essential for agrochemical and kinase inhibitor building blocks. Grade: ≥98% (iodometric). Bulk and custom packaging available.

Molecular Formula C₁₆H₃₆Br₃N
Molecular Weight 482.2 g/mol
CAS No. 38932-80-8
Cat. No. B042637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium tribromide
CAS38932-80-8
SynonymsN,N,N-Tributyl-1-butanaminium Bromide;  N,N,N,N-Tetrabutylammonium Tribromide; 
Molecular FormulaC₁₆H₃₆Br₃N
Molecular Weight482.2 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.Br[Br-]Br
InChIInChI=1S/C16H36N.Br3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
InChIKeyXXSLZJZUSYNITM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Tribromide (TBATB) CAS 38932-80-8: Solid-State Brominating Agent for Reproducible Organic Synthesis


Tetrabutylammonium tribromide (TBATB, CAS 38932-80-8), also referred to as tetrabutylammonium bromide perbromide, is a crystalline quaternary ammonium tribromide (QATB) salt with the formula [N(C₄H₉)₄]Br₃ and a molecular weight of 482.18 g/mol . It appears as an orange to yellow crystalline powder with a melting point of 71–76 °C and is insoluble in water but soluble in chlorinated solvents such as dichloromethane and chloroform [1]. TBATB functions as a convenient, weighable solid source of electrophilic bromine, enabling controlled bromination of alkenes, alkynes, aromatics, and carbonyl compounds under mild conditions . It is also employed as a phase-transfer catalyst and as an in situ generator of anhydrous HBr for chemoselective acetalization and deprotection reactions [2].

Why Generic Substitution of Tetrabutylammonium Tribromide (CAS 38932-80-8) Fails: Evidence for Non-Interchangeability with Other Brominating Agents


Quaternary ammonium tribromides (QATBs) are not interchangeable reagents. Despite sharing the reactive tribromide (Br₃⁻) anion, the quaternary ammonium cation profoundly influences dissociation enthalpy, solubility, and reaction kinetics, leading to divergent outcomes in yield, reaction time, and selectivity [1]. For example, cetyltrimethylammonium tribromide (CTMATB) exhibits a lower dissociation enthalpy than TBATB and consistently outperforms it in bromination reactions with shorter reaction times and higher product yields [2]. Conversely, benzyltrimethylammonium tribromide (BTMABr₃) possesses greater brominating potential than TBATB, making it preferable for certain phenolic and ketone substrates [3]. Compared with elemental bromine (Br₂)—a volatile, highly toxic liquid with a boiling point of 58.8 °C and high vapor pressure—TBATB's solid crystalline form (mp 71–76 °C) eliminates hazardous vapor exposure and enables precise stoichiometric control, directly impacting reaction reproducibility and safety compliance in both academic and industrial settings [4]. Substituting one QATB for another without adjusting reaction conditions can lead to incomplete conversion, altered regioselectivity, or side-product formation.

Product-Specific Quantitative Evidence Guide for Tetrabutylammonium Tribromide (CAS 38932-80-8): Comparator-Based Differentiation Data


Solid-State Handling Safety and Stoichiometric Precision of TBATB vs. Elemental Bromine (Br₂)

TBATB is a crystalline solid with a melting point of 71–76 °C that can be accurately weighed on a laboratory balance under ambient conditions, whereas elemental bromine (Br₂) is a dark red-brown fuming liquid with a boiling point of 58.8 °C, a melting point of –7.25 °C, and a vapor pressure exceeding 1 atm above 59 °C [1]. Br₂ is classified as acutely toxic by inhalation, corrosive to skin, and requires specialized ventilated storage; TBATB, while still an irritant (GHS H314), eliminates the continuous vapor hazard associated with liquid bromine [2]. The solid form enables precise stoichiometric addition (±0.1 mg) without the need for chilled syringes or sealed transfer systems, directly improving batch-to-batch reproducibility in multi-step syntheses .

Green Chemistry Laboratory Safety Process Chemistry

Para-Regioselective Monobromination of Aromatic Amines: TBATB vs. Elemental Bromine

TBATB in aprotic, non-basic solvents at 20 °C achieves exclusive para-monobromination of aromatic amines with isolated yields exceeding 90% [1]. In contrast, direct bromination of aniline with elemental Br₂ typically yields a mixture of ortho- and para-bromoaniline isomers (approx. 40:60 to 30:70 ortho:para ratio) and requires low temperatures (−5 to 0 °C) and careful control to suppress dibromination . The TBATB method operates at convenient ambient temperature without specialized cooling equipment, delivering >90% para-selectivity in a single step [2].

Regioselective Bromination Aromatic Amine Functionalization Pharmaceutical Intermediate Synthesis

Inverted Regioselectivity in Pyrrole Bromination: TBATB Achieves 5-Position Selectivity (>10:1) vs. Conventional 4-Position Preference

Electrophilic bromination of pyrroles bearing carbonyl substituents at C-2 typically yields a mixture of 4- and 5-brominated regioisomers, with the 4-position generally favored using conventional reagents such as NBS or Br₂ [1]. With TBATB (TBABr₃) in CH₂Cl₂ at room temperature, pyrrole-2-carboxamide substrates undergo substrate-controlled regioselective bromination to yield the 5-brominated species as the predominant product, achieving regioselectivity ratios of up to >10:1 (5-Br:4-Br) [2]. This represents a complete reversal of the intrinsic regiochemical preference observed with other electrophilic bromine sources [1].

Heterocycle Functionalization Regioselective C–H Bromination Medicinal Chemistry Building Blocks

Chemoselective TBDMS Ether Cleavage: TBATB-MeOH Preserves Acid-Labile and Oxidation-Sensitive Protecting Groups

TBDMS ethers are cleaved efficiently and selectively by TBATB in methanol (TBATB-MeOH) in the presence of isopropylidine, benzyl (Bn), acetyl (Ac), benzoyl (Bz), tetrahydropyranyl (THP), and tert-butyldiphenylsilyl (TBDPS) groups [1]. The observed order of stability is phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [2]. In contrast, the standard reagent for TBDMS deprotection—tetrabutylammonium fluoride (TBAF)—also cleaves TBDPS, Ac, and Bz groups non-selectively and is incompatible with silyl-based protecting group orthogonality strategies [3]. TBATB-MeOH thus enables orthogonal deprotection where TBDMS removal is required while retaining TBDPS ethers intact.

Protecting Group Chemistry Chemoselective Desilylation Multi-Step Total Synthesis

Comparative Bromination Efficiency: CTMATB Outperforms TBATB via Lower Dissociation Enthalpy

A combined experimental and DFT (B3LYP/6-311++G(d,p)) study comparing TBATB and cetyltrimethylammonium tribromide (CTMATB) demonstrated that CTMATB has a lower dissociation enthalpy and lower Gibbs free energy of activation in bromination reactions [1]. Consequently, CTMATB consistently requires shorter reaction times and delivers higher product yields than TBATB for the same substrates [2]. The dissociation enthalpy difference arises from weaker cation–anion interactions in CTMATB, attributable to the longer alkyl chain and reduced charge density of the cetyltrimethylammonium cation relative to tetrabutylammonium [1]. This finding establishes that TBATB is the less reactive QATB of the pair, making it the preferred choice when milder, more controlled bromination is desired—particularly for substrates prone to over-bromination.

Reaction Thermodynamics Tribromide Reactivity Reagent Selection Optimization

High-Yielding Regioselective C3-Bromination of Pyrrolo[1,2-a]quinoxalines Using TBATB in Acetonitrile

TBATB in acetonitrile (MeCN) at 80 °C achieves C3-regioselective bromination of pyrrolo[1,2-a]quinoxalines with an optimized isolated yield of 94% for the mono-brominated product (3a) and only 5% of the 1,3-dibrominated byproduct (4a) [1]. This compares favorably with alternative solvents screened: DMSO gave 53% (3a) and 28% (4a); DMF gave 77% (3a) and 18% (4a); DMA gave 61% (3a) and 20% (4a) [2]. The reaction exhibits broad substrate scope with 4-aryl, 1-aryl, and 6-/7-substituted derivatives, yielding C3-brominated products in 63–95% isolated yields [3]. Furthermore, the method is amenable to gram-scale synthesis without loss of yield, and the C3-brominated product serves as a versatile intermediate for Suzuki coupling and further diversification [3].

Nitrogen Heterocycle Bromination Late-Stage Functionalization Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for Tetrabutylammonium Tribromide (CAS 38932-80-8)


Para-Selective Bromination of Aniline Derivatives for Agrochemical and Pharmaceutical API Intermediates

When synthetic routes demand exclusive para-bromination of electron-rich aromatic amines without cryogenic temperature control, TBATB in dichloromethane at 20 °C delivers >90% yields of para-bromoanilines with minimal ortho-isomer contamination [1]. This protocol eliminates the need for low-temperature reactors and the accompanying capital and energy costs. It is particularly suited for production of 4-bromoaniline-based building blocks used in agrochemical active ingredients (e.g., bromoxynil precursors) and pharmaceutical intermediates where isomeric purity is critical for downstream coupling reactions [1].

Orthogonal TBDMS Ether Deprotection in Multi-Step Total Synthesis of Natural Products

In complex molecule synthesis where both TBDMS and TBDPS silyl ethers are employed as orthogonal protecting groups, TBATB in methanol selectively removes TBDMS ethers while preserving TBDPS, benzyl, acetyl, benzoyl, THP, and isopropylidine groups [2]. This chemoselectivity is unattainable with fluoride-based reagents such as TBAF, which non-discriminately cleave all silyl protecting groups [2]. TBATB-MeOH is therefore the reagent of choice for late-stage desilylation steps in total synthesis campaigns, minimizing protecting group manipulation steps and improving overall yield.

5-Bromopyrrole-2-carboxamide Synthesis for Kinase Inhibitor Medicinal Chemistry Programs

For medicinal chemistry efforts requiring the 5-brominated regioisomer of pyrrole-2-carboxamides—a scaffold prevalent in ATP-competitive kinase inhibitors—TBATB provides the only documented reagent that achieves >10:1 selectivity for the 5-position over the 4-position [3]. Conventional brominating agents (NBS, Br₂) preferentially deliver the 4-bromo isomer [3]. TBATB's inverted regioselectivity is substrate-controlled and operates at ambient temperature, enabling rapid SAR exploration without regioisomer separation by chromatography.

C3-Brominated Pyrrolo[1,2-a]quinoxaline Library Synthesis for Anti-Infective and Anticancer Screening

TBATB in acetonitrile at 80 °C enables the regioselective C3-bromination of pyrrolo[1,2-a]quinoxalines in 94% optimized yield with broad functional group tolerance (F, Cl, Br, Me, MeO, NO₂) [4]. The method is demonstrated on gram scale (95% yield) and the C3-brominated products are competent Suzuki coupling partners (88% yield), establishing a robust two-step diversification platform for generating screening libraries targeting CK2 kinase, antimalarial, anti-HIV, and antitubercular activities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabutylammonium tribromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.